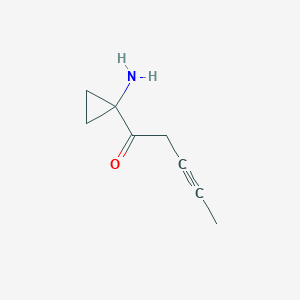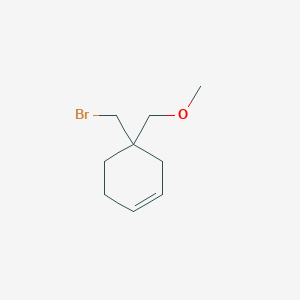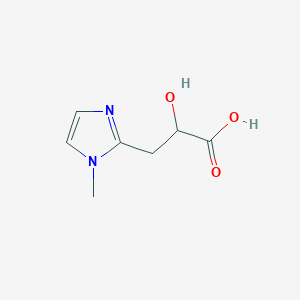![molecular formula C10H15NO2 B13178754 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product scaffolds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the oxabicycloheptane ring system provides structural rigidity. These interactions can influence biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Similar in structure but lacks the oxabicycloheptane ring and nitrile group.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the ring system, leading to different reactivity and applications.
Uniqueness
2-(2-Methoxyethyl)-7-oxabicyclo[221]heptane-2-carbonitrile is unique due to its combination of an oxabicycloheptane ring and a nitrile group
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-12-5-4-10(7-11)6-8-2-3-9(10)13-8/h8-9H,2-6H2,1H3 |
InChI Key |
UXSBNSZWLNJWBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC2CCC1O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
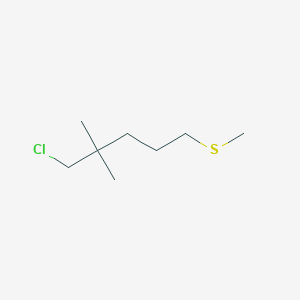
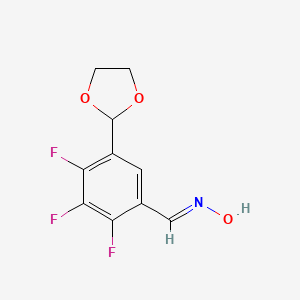
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
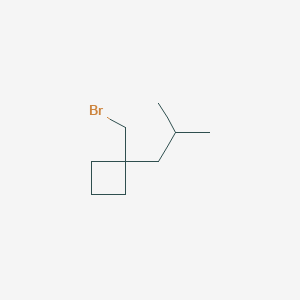
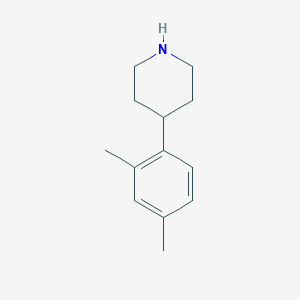
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)

